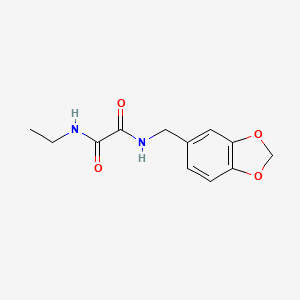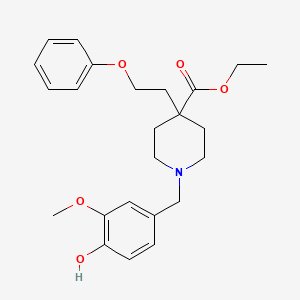
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential application in drug development and cancer research.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with the microtubule network of cancer cells. Microtubules are essential for cell division and play a critical role in maintaining the shape and structure of cells. N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide binds to the colchicine-binding site of tubulin, which disrupts the microtubule network and prevents cell division. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anti-proliferative activity against cancer cells, induce apoptosis, and inhibit tumor growth. It has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its low toxicity in normal cells, making it a promising candidate for cancer therapy. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines. However, one of the limitations of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its poor solubility in water, which may affect its bioavailability in vivo. Furthermore, the mechanism of action of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, which may limit its potential application in drug development.
Orientations Futures
There are several future directions for the research and development of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One direction is to improve its solubility in water, which may increase its bioavailability in vivo. Another direction is to further investigate its mechanism of action, which may lead to the development of more potent analogs. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may have potential therapeutic applications in other diseases, such as inflammation and oxidative stress. Therefore, future studies should explore its potential in these areas.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 4-chloro-2-methylphenylamine and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux in a suitable solvent such as dichloromethane or dimethylformamide (DMF) to yield N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide as a white solid.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential application in drug development and cancer research. It has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the microtubule network.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-8-12(19)6-7-14(10)20-17(21)13-9-11-4-3-5-15(23-2)16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCTCMXOLWRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(isopropoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5120197.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5120207.png)
![5-(4-cyclohexylphenyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5120215.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5120217.png)


![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
